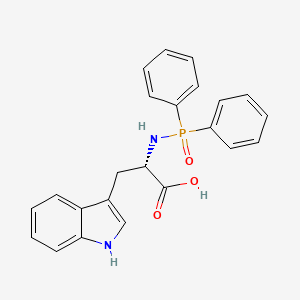
N-(Diphenylphosphoryl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphenylphosphoryl)-L-tryptophan: is a compound that combines the structural features of diphenylphosphoryl and L-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diphenylphosphoryl)-L-tryptophan can be achieved through several methods. One common approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The reaction typically involves the coupling of L-tryptophan with DPPA under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Diphenylphosphoryl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: N-(Diphenylphosphoryl)-L-tryptophan is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications .
Biology: In biological research, the compound can be used as a probe to study protein-ligand interactions and enzyme mechanisms. Its ability to interact with biological molecules makes it valuable for understanding biochemical pathways.
Medicine: The compound has potential applications in drug development. Its structural features may allow it to act as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers are exploring its use in designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Diphenylphosphoryl)-L-tryptophan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(Diphenylphosphoryl)urea: This compound shares the diphenylphosphoryl group but differs in the rest of its structure.
Diphenylphosphinylacetic acid amides: These compounds have similar structural features but differ in their specific functional groups.
Uniqueness: N-(Diphenylphosphoryl)-L-tryptophan is unique due to its combination of the diphenylphosphoryl group with L-tryptophan This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
62056-81-9 |
|---|---|
Molecular Formula |
C23H21N2O3P |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S)-2-(diphenylphosphorylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H21N2O3P/c26-23(27)22(15-17-16-24-21-14-8-7-13-20(17)21)25-29(28,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22,24H,15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
InChI Key |
ZEHJKSHFLKMUFE-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















